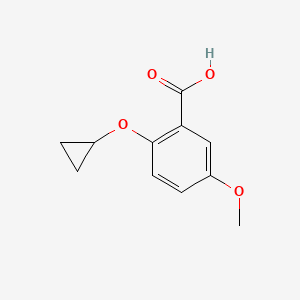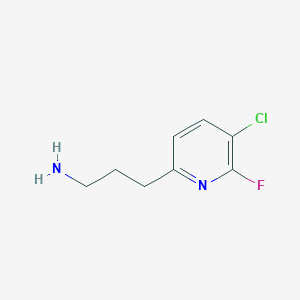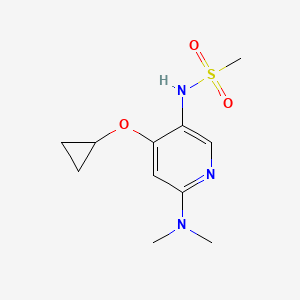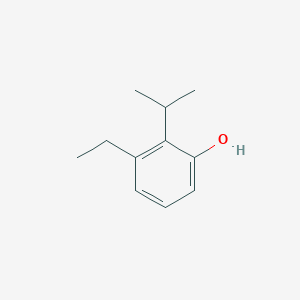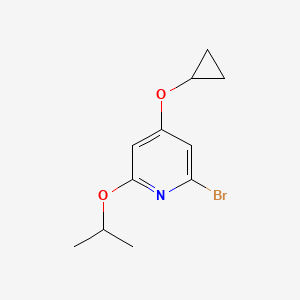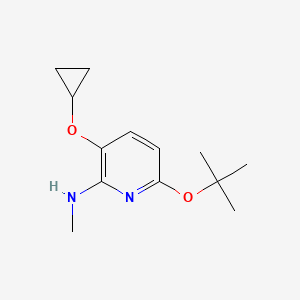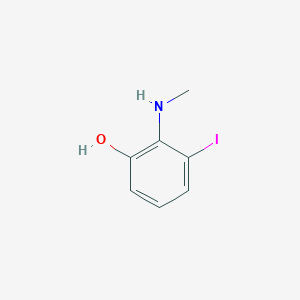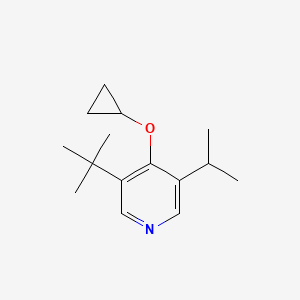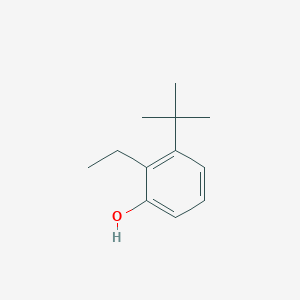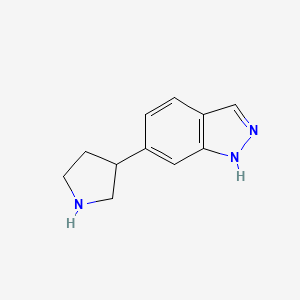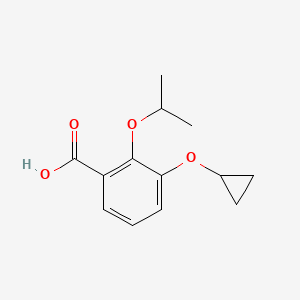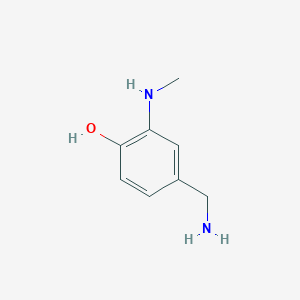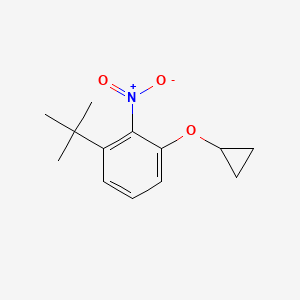
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a cyclopropoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to introduce the nitro group. This is followed by the introduction of the cyclopropoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common. The purification of the final product is usually achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce a variety of nitrogen-containing compounds.
Scientific Research Applications
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the tert-butyl and cyclopropoxy groups can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl-2-nitrobenzene: Similar structure but lacks the cyclopropoxy group.
1-Tert-butyl-4-nitrobenzene: Similar structure but with the nitro group in a different position.
1-Tert-butyl-3-ethoxy-2-nitrobenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene is unique due to the presence of the cyclopropoxy group, which introduces strain and affects the compound’s reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactions and for developing new synthetic methodologies.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-tert-butyl-3-cyclopropyloxy-2-nitrobenzene |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)10-5-4-6-11(12(10)14(15)16)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
LMUQMVUGQGJQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


